2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 5-methyl-1,3,4-oxadiazole moiety, with a hydrochloride counterion. Its molecular formula is C₈H₁₃ClN₄O (Mol. Wt. 232.67 g/mol) . The compound’s structure combines the rigidity of the oxadiazole ring with the conformational flexibility of piperidine, making it a valuable scaffold in medicinal chemistry. It is often utilized as a building block for drug discovery, particularly in targeting neurological receptors and antimicrobial agents. The hydrochloride salt enhances solubility, facilitating pharmacokinetic optimization in preclinical studies .
Properties
IUPAC Name |
2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVLUBABCKRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The core heterocycle, 5-methyl-1,3,4-oxadiazole, is synthesized via cyclization of acyl hydrazides or thiosemicarbazides. The general procedure involves:
Preparation of acyl hydrazides or thiosemicarbazides:
These are obtained by reacting corresponding carboxylic acids or acyl chlorides with hydrazine derivatives under controlled conditions.Cyclization to form oxadiazole:
The acyl hydrazide or thiosemicarbazide is treated with halogenating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide, facilitating iodination and subsequent intramolecular cyclization to form the 1,3,4-oxadiazole ring.
For example, as per the patent, the process involves:- Reacting thiosemicarbazide with acyl chlorides to produce acyl thiosemicarbazides.
- Cyclizing these intermediates with DBDMH and KI to generate the oxadiazole core.
Functionalization of the Oxadiazole
Substituting at the 2-position:
The methyl group at the 5-position of the oxadiazole is introduced either via the starting acyl precursor or through subsequent alkylation reactions.- The methyl substitution can be achieved by using methylated acyl chlorides or methylation of intermediates prior to cyclization.
Introduction of the piperidine ring:
The piperidine moiety is attached through nucleophilic substitution or coupling reactions.- One approach involves reacting the oxadiazole derivative bearing a suitable leaving group (e.g., chloroacetamide) with piperidine or substituted piperidines under reflux conditions, leading to substitution at the electrophilic site.
- For example, as in the synthesis of compound 12 , piperidine is added to a chloroacetamide derivative of the oxadiazole, resulting in displacement of the chloride and formation of the piperidine-substituted oxadiazole.
Salt Formation with Hydrochloric Acid
- Conversion to hydrochloride salt:
After the synthesis of the free base, the compound is treated with anhydrous hydrogen chloride (HCl) in a suitable solvent such as diethyl ether, ethanol, or methanol.- The mixture is stirred at low temperature (often 0–25°C) to ensure complete protonation of the amine group, forming the hydrochloride salt.
- The salt precipitates out and is isolated by filtration, washed, and dried under vacuum.
Purification and Characterization
- The crude product is purified via recrystallization from solvents like ethanol, methanol, or ethyl acetate, depending on solubility.
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
Representative Synthetic Route
Based on the synthesis described in patent US10377750B2, a typical route involves:
| Step | Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of acyl thiosemicarbazide | Carboxylic acid + thiosemicarbazide | Moderate to high | Under reflux in suitable solvent |
| 2 | Cyclization to oxadiazole | DBDMH + KI | Moderate | Iodination followed by intramolecular cyclization |
| 3 | Functionalization at 2-position | Reaction with acyl chlorides or aldehydes | Variable | To introduce methyl or other substituents |
| 4 | Coupling with piperidine | Nucleophilic substitution | Moderate | Using reflux in ethanol or suitable solvent |
| 5 | Salt formation | Reaction with HCl gas or HCl solution | Quantitative | Precipitation of hydrochloride salt |
Data Tables and Reaction Conditions
Table 1: Typical Reaction Conditions for Key Steps
Table 2: Summary of Preparation Data
Research Findings and Optimization
Research indicates that:
- Cyclization efficiency depends on the molar ratios of halogenating agents and reaction temperature, with room temperature to 47°C being optimal.
- Solvent choice impacts yield; polar aprotic solvents like THF and dichloromethane facilitate cyclization and coupling.
- Nucleophilic displacement with piperidine is favored under reflux, but temperature control is crucial to prevent side reactions.
- Salt formation is straightforward, with HCl gas or concentrated HCl solutions providing high yields of hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the molecular formula and has a molecular weight of approximately 189.67 g/mol. Its structure includes a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, which contributes to its biological activity and chemical reactivity. The compound is typically available as a hydrochloride salt, enhancing its solubility in polar solvents.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the piperidine ring may enhance the bioactivity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride against various bacterial strains and fungi. Studies have shown that oxadiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for antibiotic development .
- Anticancer Properties : Preliminary studies suggest that oxadiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival . Further research is needed to explore the efficacy of this compound in various cancer models.
- Neurological Applications : Compounds similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride have been investigated for their neuroprotective effects. The piperidine structure may interact with neurotransmitter receptors or modulate neuroinflammatory pathways, providing a potential therapeutic avenue for neurodegenerative diseases.
Material Science Applications
- Polymer Synthesis : The unique properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride make it suitable for incorporation into polymer matrices. Its ability to act as a crosslinking agent can enhance the mechanical properties and thermal stability of polymers used in coatings and composites.
- Nanotechnology : Research has explored the use of oxadiazole derivatives in the fabrication of nanomaterials. The compound's functional groups can facilitate interactions with metal nanoparticles or carbon-based materials, leading to applications in sensors and catalysis.
Agricultural Applications
- Pesticidal Activity : There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their potential insecticidal and fungicidal properties. The introduction of the piperidine moiety may enhance the selectivity and potency against target pests while minimizing toxicity to non-target organisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Biological Activity : Derivatives with aromatic substituents (e.g., phenyl, benzofuran) exhibit enhanced receptor binding due to π-π interactions .
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vivo efficacy .
- Structural Flexibility : Piperidine modifications (e.g., ethylamine chains) balance rigidity and bioavailability, enabling tailored drug design .
Biological Activity
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : 5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole hydrochloride
- Chemical Formula : C₈H₁₄ClN₃O
- Molecular Weight : 203.67 g/mol
- CAS Number : 1258640-84-4
- Appearance : Powder
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. The compound has demonstrated cytotoxic effects against various cancer cell lines:
The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin and tamoxifen, indicating its potential as a lead compound for further development.
The biological activity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound increases the expression levels of tumor suppressor proteins such as p53 and activates caspases involved in the apoptotic pathway .
Additionally, molecular docking studies suggest that the oxadiazole core interacts favorably with various biological targets, enhancing its anticancer activity. The presence of halogen substituents in related compounds has been shown to modulate their biological potency significantly .
Study 1: Antitumor Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC50 values comparable to those of standard treatments .
Study 2: Inhibition of Histone Deacetylases (HDACs)
Another investigation focused on the HDAC inhibitory activity of oxadiazole derivatives. The findings suggested that compounds similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride could inhibit HDACs effectively at low concentrations, thus promoting apoptosis in cancer cells .
Q & A
Q. What advanced characterization techniques probe its solid-state behavior?
- Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., chloride ion interactions) .
- DSC/TGA: Analyze thermal decomposition profiles and polymorphic transitions .
Methodological Notes
- Synthesis Optimization: Prioritize reaction scalability by testing microwave-assisted synthesis for reduced reaction times .
- Safety Compliance: Align handling protocols with OSHA HCS standards (29 CFR 1910) for acute toxicity (Category 4) .
- Data Validation: Cross-reference spectral data with PubChem entries to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
